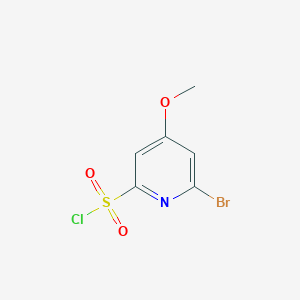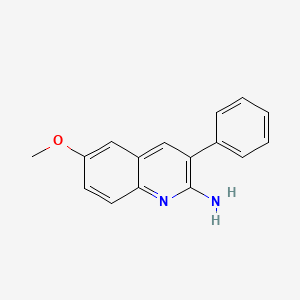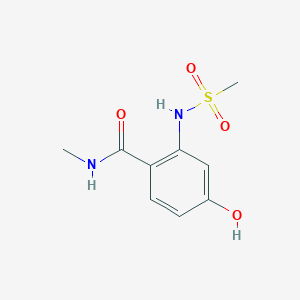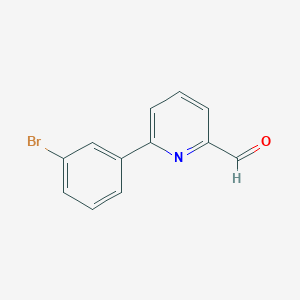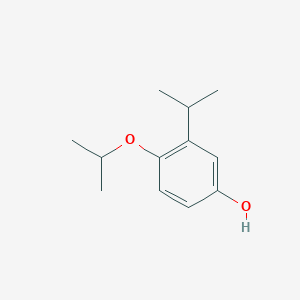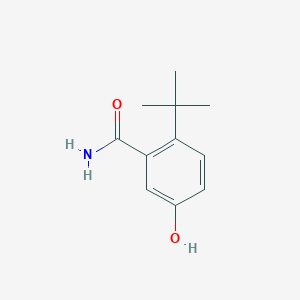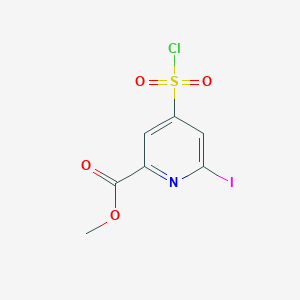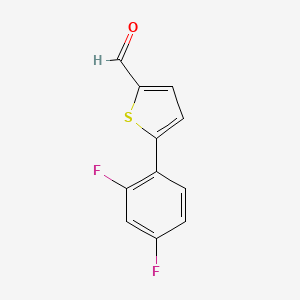
5-(2,4-Difluorophenyl)thiophene-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2,4-Difluorophenyl)thiophene-2-carbaldehyde is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. The compound is characterized by the presence of a difluorophenyl group attached to the thiophene ring, along with an aldehyde functional group at the second position of the thiophene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4-Difluorophenyl)thiophene-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 2,4-difluorobenzaldehyde with thiophene-2-carboxylic acid under specific conditions. The reaction typically requires a catalyst, such as a Lewis acid, and is carried out in an organic solvent like dichloromethane. The reaction mixture is then subjected to reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reaction time, ensures high yield and purity of the product. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
5-(2,4-Difluorophenyl)thiophene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in acetic acid.
Major Products Formed
Oxidation: 5-(2,4-Difluorophenyl)thiophene-2-carboxylic acid.
Reduction: 5-(2,4-Difluorophenyl)thiophene-2-methanol.
Substitution: 5-(2,4-Difluorophenyl)-3-bromothiophene-2-carbaldehyde.
Applications De Recherche Scientifique
5-(2,4-Difluorophenyl)thiophene-2-carbaldehyde has several scientific research applications:
Organic Electronics: It is used as a building block in the synthesis of organic semiconductors for applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in the development of new drugs with anticancer, anti-inflammatory, and antimicrobial properties.
Material Science: It is utilized in the design of novel materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 5-(2,4-Difluorophenyl)thiophene-2-carbaldehyde depends on its application. In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The presence of the difluorophenyl group and the aldehyde functional group can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways involved may vary depending on the specific biological activity being investigated .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(4-(Diphenylamino)phenyl)thiophene-2-carbaldehyde: This compound has a similar thiophene core but with a diphenylamino group instead of a difluorophenyl group.
5-(4-Fluorophenyl)thiophene-2-carboxylic acid: This compound has a carboxylic acid group instead of an aldehyde group and a single fluorine atom on the phenyl ring.
Uniqueness
5-(2,4-Difluorophenyl)thiophene-2-carbaldehyde is unique due to the presence of two fluorine atoms on the phenyl ring, which can significantly influence its electronic properties and reactivity. This makes it a valuable compound for designing materials with specific electronic characteristics and for exploring new pharmacological activities .
Propriétés
Formule moléculaire |
C11H6F2OS |
|---|---|
Poids moléculaire |
224.23 g/mol |
Nom IUPAC |
5-(2,4-difluorophenyl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C11H6F2OS/c12-7-1-3-9(10(13)5-7)11-4-2-8(6-14)15-11/h1-6H |
Clé InChI |
RRQFTJHKFUDHJR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1F)F)C2=CC=C(S2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1H-Pyrazolo[3,4-D]pyrimidine-3-carbonitrile](/img/structure/B14846792.png)
